METHANONE](/img/structure/B8783228.png)
[4-(2-HYDROXYETHYL)PIPERAZINO](4-NITROPHENYL)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(2-Hydroxyethyl)piperazin-1-ylmethanone: is a chemical compound that features a piperazine ring substituted with a hydroxyethyl group and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)piperazin-1-ylmethanone typically involves the reaction of 4-nitrobenzoyl chloride with 1-(2-hydroxyethyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
Chemistry: In chemistry, 4-(2-Hydroxyethyl)piperazin-1-ylmethanone is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology and Medicine: In the field of biology and medicine, this compound is studied for its potential pharmacological properties. The presence of the piperazine ring, which is a common motif in many pharmaceuticals, suggests that it may exhibit biological activity. Research is ongoing to explore its potential as a therapeutic agent.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure. Its ability to undergo various chemical reactions makes it a versatile component in material science.
作用機序
The mechanism of action of 4-(2-Hydroxyethyl)piperazin-1-ylmethanone is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The piperazine ring may interact with receptors or enzymes, modulating their activity. The nitrophenyl group could also play a role in its biological effects, potentially through interactions with cellular components.
類似化合物との比較
- 4-(2-Hydroxyethyl)piperazin-1-ylmethanone
- 4-(2-Hydroxyethyl)piperazin-1-ylmethanone
- 4-(2-Hydroxyethyl)piperazin-1-ylmethanone
Comparison: Compared to its analogs, 4-(2-Hydroxyethyl)piperazin-1-ylmethanone is unique due to the presence of the nitro group, which can undergo reduction to form an amino group. This additional functional group provides more opportunities for chemical modifications and potential biological activities. The nitro group also imparts different electronic properties to the compound, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C13H17N3O4 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
[4-(2-hydroxyethyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C13H17N3O4/c17-10-9-14-5-7-15(8-6-14)13(18)11-1-3-12(4-2-11)16(19)20/h1-4,17H,5-10H2 |
InChIキー |
UJNCXOXNSHNUGX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCO)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

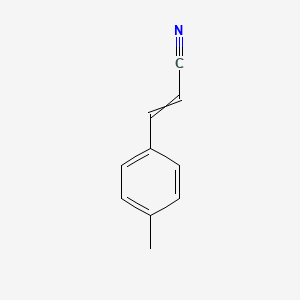
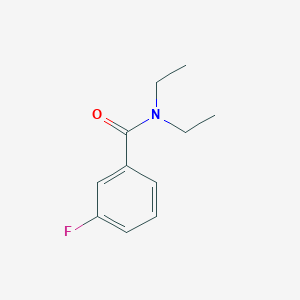


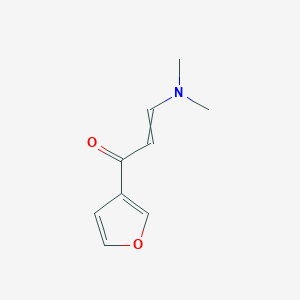

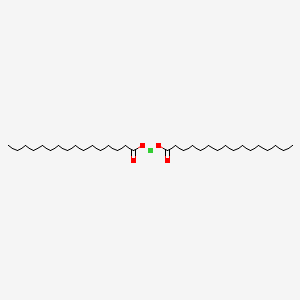
![2,4-Dimethyl-chromeno[3,4-c]pyridin-5-one](/img/structure/B8783208.png)


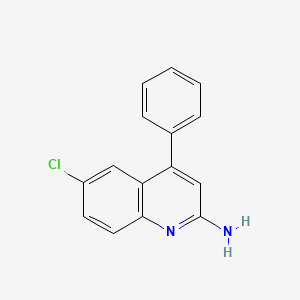
![1-(4-(Imidazo[1,2-A]pyridin-2-YL)phenyl)ethanone](/img/structure/B8783242.png)

